molecular formula C18H14ClNO4 B2554156 N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide CAS No. 365511-81-5

N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2554156
CAS RN: 365511-81-5
M. Wt: 343.76
InChI Key: PTGHGXIKRJITMU-UHFFFAOYSA-N
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Description

The compound “N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a 2H-pyran ring), a carboxamide group (a functional group derived from carboxylic acid where the hydroxyl group is replaced by an amine), and a methoxy group (an alkyl group derived from methane). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene ring, carboxamide group, and methoxy group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Antibacterial Activity

The compound has been found to exhibit antibacterial activity against certain strains of bacteria. In a study, the compound showed in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .

Urease Inhibition

The compound has been reported to have potential as a urease inhibitor . Urease is an enzyme that can cause several health issues, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, and kidney stone formation . The compound was found to be a potent anti-urease inhibitor, with inhibitory activity IC50 in the range of 0.0019 ± 0.0011 to 0.0532 ± 0.9951 μM .

Anti-Cancer Activity

The compound has shown potential as an anti-cancer agent , particularly in the treatment of ovarian cancer . The specific mechanisms of action and effectiveness of the compound in cancer treatment are areas of ongoing research .

Synthesis of Thiazole Derivatives

The compound has been used in the synthesis of thiazole derivatives . Thiazole and its derivatives have a wide range of applications in pharmaceutical chemistry, including antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .

Development of Novel Urease Inhibitors

The compound has been used in the development of novel urease inhibitors . These inhibitors can be used in the treatment of various diseases caused by urease-producing bacteria .

Role in Open Science Research

While not a direct application of the compound, the study and analysis of such compounds play a significant role in open science research . The open sharing of data and findings related to these compounds can accelerate scientific discovery and innovation .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Without specific information, it’s hard to predict exactly how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s hard to provide a detailed analysis .

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO4/c1-10-13(19)6-4-7-14(10)20-17(21)12-9-11-5-3-8-15(23-2)16(11)24-18(12)22/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGHGXIKRJITMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

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